1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxyphenyl group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are commonly used, allowing precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl group, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can modulate protein-protein interactions, affecting various cellular pathways.
Signal Transduction: The compound can influence signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the methoxy group.
1-(1-(3-Hydroxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-(1-(3-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and bioavailability, while the carboxylic acid group allows for further derivatization and conjugation with other molecules.
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N3O3/c1-8(9-4-3-5-10(6-9)18-2)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) |
InChI Key |
WIGGRJIDSFMKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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